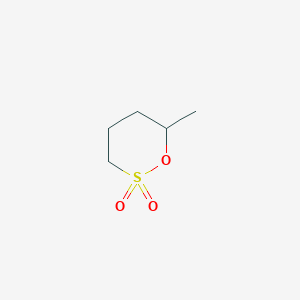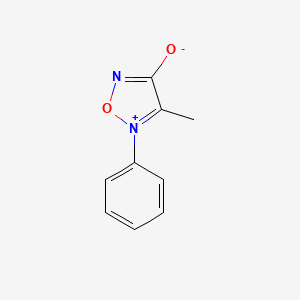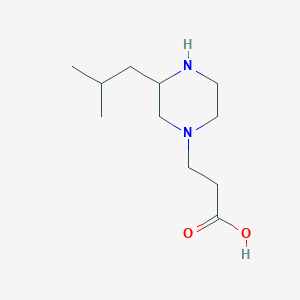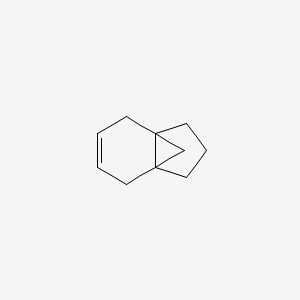
Tricyclo(4.3.1.0(1,6))deca-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.3.1.0(1,6))deca-3-ene is a hydrocarbon compound with the molecular formula C₁₀H₁₄. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.0(1,6))deca-3-ene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. One common synthetic route starts with the formation of bicyclo(2.2.2)octane through a Diels-Alder reaction, followed by the Conia-ene reaction to form a five-membered ring, ultimately yielding the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and reaction optimization have made it possible to produce this compound on a larger scale for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.3.1.0(1,6))deca-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Scientific Research Applications
Tricyclo(4.3.1.0(1,6))deca-3-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of Tricyclo(4.3.1.0(1,6))deca-3-ene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tricyclo(4.3.1.0(3,7))decane:
Azulene-annulated tricyclo(4.3.1.0(1,6))deca-2,4,7-triene: A derivative with additional functional groups and unique properties.
Uniqueness
Tricyclo(4.3.1.0(1,6))deca-3-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for studying complex chemical reactions and developing new materials .
Properties
CAS No. |
17048-59-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tricyclo[4.3.1.01,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |
InChI Key |
YQOCENFGLUWWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC=CCC2(C1)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
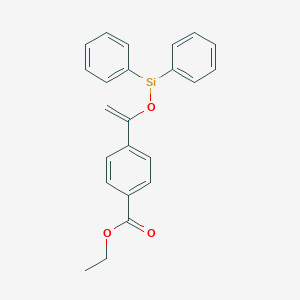
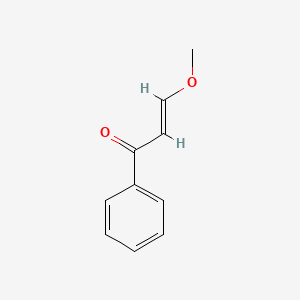
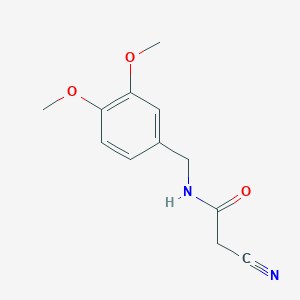
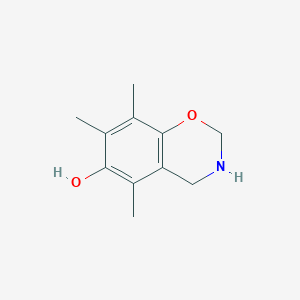
![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
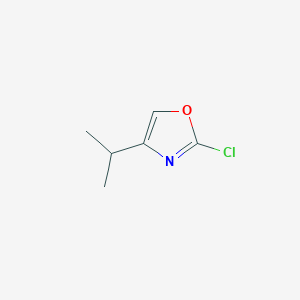
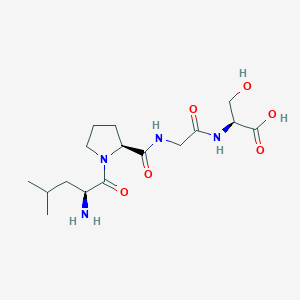
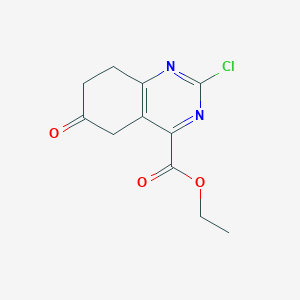
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
